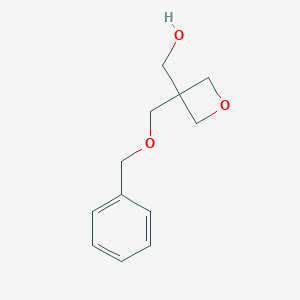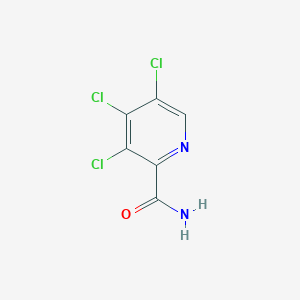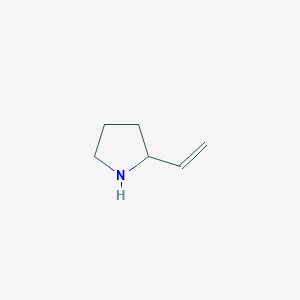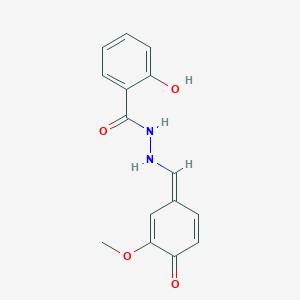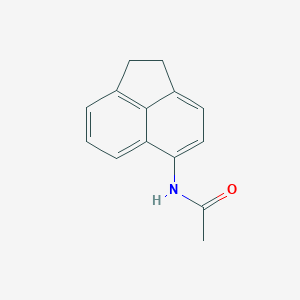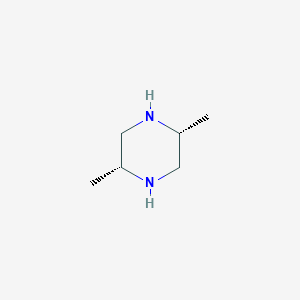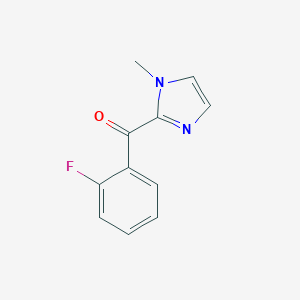
4-(4-Cyclopropylpiperazin-1-yl)aniline
Descripción general
Descripción
4-(4-Cyclopropylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3 . It is also known by other names such as 1-(4-Aminophenyl)-4-cyclopropylpiperazine and [4-(4-Aminophenyl)piperazin-1-yl]cyclopropane .
Molecular Structure Analysis
The molecular structure of 4-(4-Cyclopropylpiperazin-1-yl)aniline consists of a cyclopropyl group attached to a piperazine ring, which is further connected to an aniline group . The exact mass of the molecule is 217.15800 .Physical And Chemical Properties Analysis
4-(4-Cyclopropylpiperazin-1-yl)aniline has a molecular weight of 217.31 . It has a predicted boiling point of 391.3°C and a predicted density of 1.2 g/cm3 . It has one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación
Agricultural Chemistry
Lastly, 4-(4-Cyclopropylpiperazin-1-yl)aniline could find applications in agricultural chemistry as a precursor for the synthesis of pesticides or herbicides. Its structural flexibility allows for the creation of compounds that are effective against a wide range of agricultural pests.
Each of these applications leverages the unique chemical structure of 4-(4-Cyclopropylpiperazin-1-yl)aniline to create innovative solutions across different scientific disciplines. The compound’s versatility highlights its potential as a valuable resource in research and development. Information derived from search results .
Safety and Hazards
The safety data sheet for 4-(4-Cyclopropylpiperazin-1-yl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Therefore, it is recommended to use personal protective equipment, avoid breathing dust, and ensure good ventilation when handling this compound .
Propiedades
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJJOUMQLDDFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640671 | |
| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropylpiperazin-1-yl)aniline | |
CAS RN |
700804-17-7 | |
| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
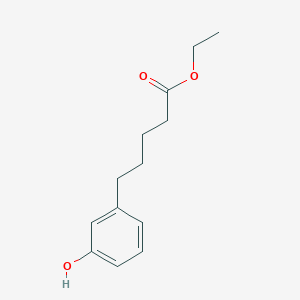
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)

![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
